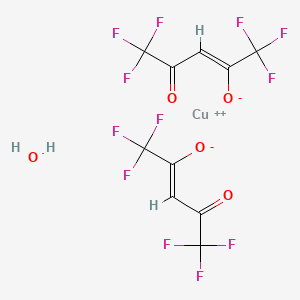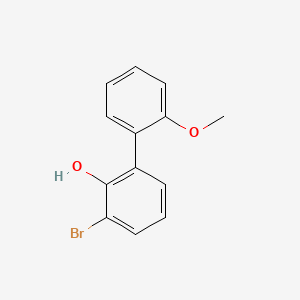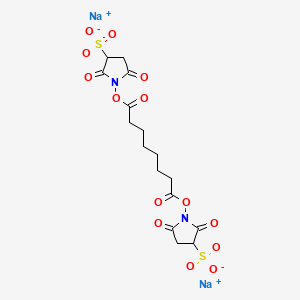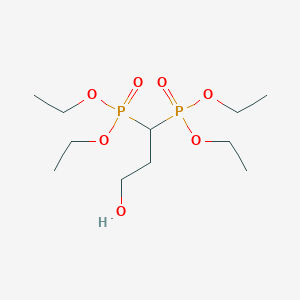
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl(3-hydroxypropylidene)bisphosphonate (TEHPBP) is a synthetic compound that has been studied for its potential applications in scientific research. TEHPBP is a bifunctional phosphonate derivative, which means that it contains two phosphorus atoms, each with three oxygen atoms. The compound is highly stable and has a low toxicity. It is also easily synthesized and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Applications in Antiviral Therapies
Bisphosphonates, including compounds structurally related to tetraethyl(3-hydroxypropylidene)bisphosphonate, have shown promise in antiviral applications. The acyclic nucleoside phosphonate analogues exhibit broad-spectrum antiviral activities against a wide array of DNA viruses. This includes their efficacy in vitro and in vivo against retroviruses, herpesviruses, and hepadnaviruses. Their antiviral mechanism involves a specific interaction with the viral DNA polymerase, which is crucial for viral replication. Such findings hint at their potential beyond bone resorption inhibition, expanding into the realm of antiviral therapies (Naesens et al., 1997).
Role in Bone Disease Treatment and Research
Bisphosphonates, through their inhibition of osteoclast-mediated bone resorption, play a crucial role in treating benign and malignant bone diseases. Research has identified nitrogen-containing bisphosphonates (N-BPs) as having a different mechanism of action compared to non-nitrogen-containing bisphosphonates, targeting key enzymes in the mevalonate pathway. This understanding has expanded the therapeutic potential of bisphosphonates, including their antitumor effects and ability to induce apoptosis in cancer cells. Such insights are vital for developing new therapeutic strategies for bone-related ailments (Green, 2004).
Pharmacokinetic Properties
The pharmacokinetic properties of bisphosphonates, including those similar to this compound, underscore their unique absorption, distribution, and elimination characteristics. Despite poor gastrointestinal absorption, these compounds have shown significant efficacy in bone targeting and retention. This pharmacokinetic profile supports their long-term use in treating diseases like osteoporosis, with research focused on optimizing their delivery and minimizing side effects (Lin, 1996).
Bisphosphonates in Pediatric Applications
The application of bisphosphonates in pediatric diseases represents an emerging field of research. These compounds have been explored for treating various conditions associated with osteoporosis and localized osteoporosis in children, demonstrating the adaptability of bisphosphonate therapy across age groups. This includes their potential in managing diseases with underlying bone pathophysiology, showcasing their broad therapeutic implications beyond adult treatment (Srivastava & Alon, 2003).
Innovations in Drug Delivery Systems
The development of novel drug delivery systems (DDS) for bisphosphonates marks a significant advancement in their therapeutic use. These innovations aim to enhance bioavailability, reduce side effects, and provide targeted delivery, particularly for treating bone diseases. DDS such as nanoparticles, liposomes, and implantable devices are under investigation to overcome the limitations of traditional administration routes, offering a promising future for bisphosphonate therapy in various clinical settings (Fazil et al., 2015).
Wirkmechanismus
While specific information on the mechanism of action for Tetraethyl(3-hydroxypropylidene)bisphosphonate is not available, bisphosphonates in general work by inhibiting osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption. When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE involves the reaction of ethyl chloroformate with 3-hydroxypropan-1-ol to form ethyl 3-hydroxypropyl carbamate, which is then reacted with triethyl phosphite to form TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE.", "Starting Materials": [ "Ethyl chloroformate", "3-hydroxypropan-1-ol", "Triethyl phosphite" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of 3-hydroxypropan-1-ol in dry pyridine at 0°C to form ethyl 3-hydroxypropyl carbamate.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Triethyl phosphite is added to the reaction mixture and stirred at room temperature for 24 hours to form TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE.", "Step 4: The reaction mixture is quenched with water and extracted with ethyl acetate.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to obtain TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE as a white solid." ] } | |
CAS-Nummer |
151671-10-2 |
Molekularformel |
C11H22O7P2-4 |
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
3,4-diethyl-5,5-diphosphonatoheptan-3-ol |
InChI |
InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
InChI-Schlüssel |
WFDLJGQSJHQYRX-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |
Kanonische SMILES |
CCC(C(CC)(CC)O)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
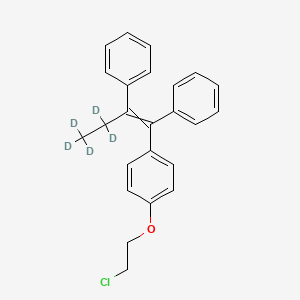
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
